molecular formula C9H9N5O3 B11799576 Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11799576
M. Wt: 235.20 g/mol
InChI Key: RWZJMQGDYCKLGM-UHFFFAOYSA-N
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Description

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a unique combination of pyridazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under mild heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted triazole and pyridazine derivatives.

Scientific Research Applications

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of pyridazine and triazole rings is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 2-(6-methoxypyridazin-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H9N5O3/c1-16-8-4-3-7(11-12-8)14-10-5-6(13-14)9(15)17-2/h3-5H,1-2H3

InChI Key

RWZJMQGDYCKLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)OC

Origin of Product

United States

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